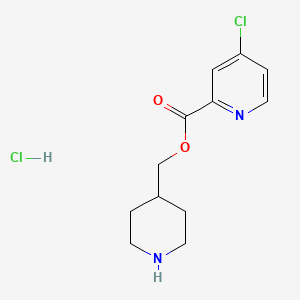

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride

描述

Structural Characterization of 4-Piperidinylmethyl 4-Chloro-2-Pyridinecarboxylate Hydrochloride

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex organic molecules containing multiple functional groups. According to International Union of Pure and Applied Chemistry guidelines, when compounds contain more than one functional group, the order of precedence determines which groups are named with prefix or suffix forms. In this compound, the ester functional group takes precedence, with the carboxylate portion derived from 4-chloro-2-pyridinecarboxylic acid forming the primary nomenclature basis.

The compound is officially registered under Chemical Abstracts Service number 1220020-89-2 and appears in the PubChem database with the identifier 53410150. The molecular formula is established as C12H16Cl2N2O2, reflecting the presence of two nitrogen atoms within the heterocyclic framework, two chlorine atoms including both the substituent and the hydrochloride salt, and an ester oxygen linkage. The calculated molecular weight is 291.17 grams per mole, as determined through computational methods implemented in PubChem release 2025.04.14.

Alternative systematic names for this compound include piperidin-4-ylmethyl 4-chloropicolinate hydrochloride and piperidin-4-ylmethyl 4-chloropyridine-2-carboxylate hydrochloride. These nomenclature variations reflect different approaches to describing the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry naming conventions. The picolinate designation specifically refers to the pyridine-2-carboxylate structural motif, where the carboxyl group is positioned at the 2-position of the pyridine ring.

Spectroscopic Profile Analysis

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical tool for structural characterization of complex organic molecules. While specific Nuclear Magnetic Resonance data for this compound are not extensively documented in the available literature, related structural analogs provide valuable insight into expected spectral patterns. The parent compound, piperidin-4-ylmethyl 4-chloropyridine-2-carboxylate, exists as the free base form catalogued under PubChem identifier 53410151.

Piperidine ring systems typically exhibit characteristic Nuclear Magnetic Resonance patterns in both proton and carbon-13 spectra. For the piperidine moiety, proton Nuclear Magnetic Resonance signals typically appear in the range of 1.4 to 2.8 parts per million, with axial and equatorial protons showing distinct coupling patterns. The methylene bridge connecting the piperidine ring to the ester oxygen would be expected to appear as a distinctive singlet in the 3.4 to 4.2 parts per million region, similar to patterns observed in related piperidinylmethyl esters.

The 4-chloropyridine-2-carboxylate portion would contribute distinct aromatic proton signals in the 7.2 to 8.3 parts per million range. Based on related chloropyridine derivatives, the proton at the 3-position would typically appear as a doublet around 7.2 parts per million, while the 5-position proton would manifest as a doublet of doublets near 7.3 parts per million, and the 6-position proton would appear as a doublet around 8.3 parts per million. The influence of the chlorine substituent and ester functionality would create characteristic chemical shift patterns reflective of the electron-withdrawing effects of these substituents.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides critical information about functional group characteristics and molecular vibrations within this compound. The compound contains several distinct functional groups that would exhibit characteristic infrared absorption bands. The ester carbonyl group would be expected to show a strong absorption band in the 1720 to 1750 wavenumber region, consistent with typical ester carbonyl stretching frequencies.

The piperidine ring system would contribute multiple carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, along with characteristic carbon-nitrogen stretching modes in the 1000 to 1300 wavenumber range. The presence of the hydrochloride salt would introduce additional complexity through intermolecular hydrogen bonding interactions, potentially broadening and shifting certain vibrational modes compared to the free base form.

The pyridine ring system would contribute aromatic carbon-carbon stretching vibrations in the 1400 to 1600 wavenumber region, along with characteristic aromatic carbon-hydrogen out-of-plane bending modes in the 700 to 900 wavenumber range. The chlorine substituent at the 4-position of the pyridine ring would influence the electronic distribution and consequently affect the vibrational frequencies of adjacent bonds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would reveal characteristic fragmentation patterns reflecting the molecular structure and bonding arrangements. The molecular ion peak would appear at mass-to-charge ratio 291 for the hydrochloride salt form, with the free base molecular ion appearing at mass-to-charge ratio 255.

Characteristic fragmentation would likely involve initial loss of the hydrochloride to generate the free base molecular ion, followed by subsequent fragmentations at the ester linkage. The 4-chloro-2-pyridinecarboxyl cation fragment would represent a significant fragment ion, appearing at mass-to-charge ratio 157, corresponding to the carboxylic acid portion of the molecule. Similarly, the piperidinylmethyl fragment would generate characteristic ions related to the saturated heterocyclic system.

The presence of chlorine would create distinctive isotope patterns in the mass spectrum, with molecular ion peaks appearing as doublets separated by two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes. These isotope patterns would serve as diagnostic features for confirming the presence and number of chlorine atoms within the molecular structure.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the definitive method for determining precise three-dimensional molecular structure and solid-state packing arrangements. While specific crystallographic data for this compound are not extensively documented in the current literature, the compound's structural complexity suggests interesting solid-state properties worthy of detailed investigation.

The presence of both hydrogen bond donors and acceptors within the molecular framework would be expected to influence crystal packing arrangements significantly. The hydrochloride salt formation introduces the potential for extensive hydrogen bonding networks involving the protonated piperidine nitrogen and chloride counterion. These intermolecular interactions would likely govern the overall crystal structure and influence physical properties such as melting point and solubility characteristics.

The ester linkage provides additional hydrogen bonding acceptor sites through the carbonyl oxygen, while the aromatic pyridine system contributes to potential π-π stacking interactions between adjacent molecules in the crystal lattice. The chlorine substituent at the 4-position of the pyridine ring would influence both steric and electronic properties, potentially affecting the preferred conformations and intermolecular contact distances within the crystal structure.

Computational Molecular Modeling and Conformational Analysis

Computational molecular modeling provides valuable insight into preferred conformations, electronic properties, and molecular recognition characteristics of this compound. The flexible methylene bridge connecting the piperidine ring to the ester oxygen allows for multiple possible conformations, each with distinct energetic profiles and spatial arrangements.

The piperidine ring system would be expected to adopt a chair conformation as the energetically most favorable arrangement, consistent with established conformational preferences for six-membered saturated rings. The position of the methyl ester substituent relative to the piperidine ring (axial versus equatorial) would significantly influence the overall molecular shape and potential intermolecular interactions.

Electronic structure calculations would reveal the influence of the chlorine substituent on the pyridine ring's electronic distribution and reactivity patterns. The electron-withdrawing nature of chlorine would be expected to increase the electrophilicity of the ester carbonyl carbon and influence the basicity of the pyridine nitrogen. These electronic effects would have important implications for chemical reactivity and biological activity profiles.

Molecular dynamics simulations could provide insight into conformational flexibility and the dynamic behavior of the molecule in different environments. The rotational barriers around the ester linkage and the methylene bridge would determine the accessible conformational space and influence molecular recognition properties. Such computational studies would complement experimental structural characterization and provide a comprehensive understanding of the molecule's three-dimensional properties and behavior.

属性

IUPAC Name |

piperidin-4-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-6-15-11(7-10)12(16)17-8-9-1-4-14-5-2-9;/h3,6-7,9,14H,1-2,4-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGMDKIURZWHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)C2=NC=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Chloro-2-pyridinecarboxylate Intermediate

The core intermediate, 4-chloro-2-pyridinecarboxylate (or its derivatives), is typically prepared via chlorination and oxidation steps starting from pyridine or substituted pyridines.

Preparation from 2-Methyl-4-nitropyridine-N-oxide

- Process : 2-Methyl-4-nitropyridine-N-oxide is reacted with concentrated hydrochloric acid under autoclave conditions at temperatures ranging from 120°C to 250°C for 8 to 30 hours.

- Post-reaction : The mixture is neutralized to pH 6-7 with sodium hydroxide, extracted with chloroform, and purified by distillation under reduced pressure.

- Yield and Purity : Yields range from 34.5% to 80.4%, with HPLC purities between 97.6% and 99.1%.

- Example Data :

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temperature (°C) | 180 | 250 | 120 |

| Reaction Time (hours) | 24 | 8 | 30 |

| Yield (%) | 80.4 | 39.4 | 34.5 |

| HPLC Purity (%) | 98.7 | 97.6 | 99.1 |

This step yields 4-chloro-2-methylpyridine-N-oxide, a precursor for further transformations.

Chlorination of Pyridine to 4-Chloropyridine or 4-Chloropyridine Hydrochloride

- Method : Pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride is reacted with chlorination reagents such as sulfur oxychloride, phosphorus oxychloride, or phosphorus pentachloride.

- Conditions : Reaction temperatures range from -10°C to 150°C, with reaction times from 0.5 to 5 hours.

- Solvents : Organic solvents like ethyl acetate, methylene dichloride, chlorobenzene, or no solvent are used depending on the protocol.

- Yields and Purities : Yields vary between 32% and 73.6%, with purities from 92.1% to 98.3% by HPLC.

- Example Data :

| Starting Material | Chlorination Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|---|

| Pyridine | Sulfur oxychloride | None | 35 | 5 | 70.6 | 92.1 |

| N-(4-pyridyl) pyridinium chloride HCl | Sulfur oxychloride | None | 140-150 | 0.5 | 73.6 | 98.3 |

| N-(4-pyridyl) pyridinium chloride HCl | Phosphorus pentachloride | None | 140-150 | 0.7 | 65.9 | 97.6 |

| N-(4-pyridyl) pyridinium chloride HCl | Sulfur oxychloride | Methylene dichloride | 50 | 10 | 32 | 96.9 |

| N-(4-pyridyl) pyridinium chloride HCl | Phosphorus pentachloride | Chlorobenzene | 90 | 3 | 71.8 | 97.3 |

The product 4-chloropyridine hydrochloride can be isolated and further neutralized to obtain 4-chloropyridine.

Formation of 2-Chloro-4-(piperidinylmethyl)pyridine

This key intermediate involves substitution of a chloromethyl group with piperidine to introduce the piperidinylmethyl moiety.

Chloromethylation of 2-Chloro-4-methylpyridine

- Process : 2-Chloro-4-methylpyridine is reacted with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator (e.g., benzoyl peroxide) to form 2-chloro-4-chloromethylpyridine.

- Conditions : Reaction is performed at 80-110°C for 2-8 hours, with radical initiator added in batches.

- Workup : After reaction, pH is adjusted to 6.0-8.0 with saturated sodium bicarbonate, followed by distillation to isolate the chloromethyl product.

- Yield : Approximately 79% yield was reported in one example.

Nucleophilic Substitution with Piperidine

- Process : 2-Chloro-4-chloromethylpyridine is reacted with piperidine in the presence of potassium carbonate as a base in DMF solvent.

- Conditions : The mixture is refluxed at 80-110°C for 5-15 hours.

- Workup : After cooling, pH is adjusted to 10.0-11.5 with ammoniacal liquor, followed by vacuum distillation to obtain the product.

- Yield : High yields up to 90% of 2-chloro-4-(piperidinylmethyl)pyridine are achieved.

- Purity : The product is typically isolated as a light yellow oily liquid with high purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chloromethylation | 2-chloro-4-methylpyridine + SO2Cl2 + radical initiator, 80-110°C, 2-8h | ~79 | Radical initiator added in batches |

| Nucleophilic substitution | 2-chloro-4-chloromethylpyridine + piperidine + K2CO3, DMF, reflux 5-15h | ~90 | pH adjusted with NH4OH, vacuum distillation |

This method provides a reliable route to the piperidinylmethyl derivative essential for further esterification.

Esterification to Form 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate Hydrochloride

While direct detailed protocols for esterification to the final hydrochloride salt are less explicitly documented, standard organic synthesis techniques apply:

- Typical Approach : The 2-chloro-4-(piperidinylmethyl)pyridine intermediate is reacted with appropriate carboxylate derivatives or acid chlorides under controlled conditions to form the ester linkage.

- Hydrochloride Salt Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in organic solvent or aqueous medium.

- Purification : Crystallization or recrystallization from ethanol or other suitable solvents is used to isolate the pure hydrochloride salt.

Patent literature on related pyridyloxy derivatives supports the use of recrystallization from ethanol to obtain high-purity products.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of pyridine | Pyridine or N-(4-pyridyl) pyridinium chloride HCl | SOCl2, POCl3, or PCl5; 35-150°C; 0.5-5h | 32-74 | 92-98 | Solvent varies; extraction and distillation used |

| Oxidation to pyridine-N-oxide | 2-Methyl-4-nitropyridine-N-oxide | Conc. HCl, autoclave 120-250°C, 8-30h | 34-80 | 97-99 | Neutralization and chloroform extraction |

| Chloromethylation | 2-Chloro-4-methylpyridine | SO2Cl2 + radical initiator, 80-110°C, 2-8h | ~79 | - | Radical initiator added in batches |

| Piperidine substitution | 2-Chloro-4-chloromethylpyridine + piperidine | DMF, K2CO3, reflux 80-110°C, 5-15h | ~90 | - | pH adjusted, vacuum distillation |

| Esterification & salt formation | Piperidinylmethyl pyridine derivative | Acid chloride or carboxylate, HCl treatment | - | - | Recrystallization from ethanol |

化学反应分析

Types of Reactions

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives.

Hydrolysis: The major product is 4-chloro-2-pyridinecarboxylic acid.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

科学研究应用

Intermediate for Drug Synthesis

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It is particularly useful in developing drugs targeting central nervous system disorders and metabolic syndromes. For example, derivatives of this compound have shown efficacy in inhibiting enzymes related to metabolic pathways, making them candidates for treating conditions like type 2 diabetes and obesity .

Anticancer Activity

Research has indicated that derivatives bearing the piperidinyl group exhibit promising anticancer properties. A study synthesized new propanamide derivatives containing the piperidinyl moiety and evaluated their activity against cancer cell lines, demonstrating significant cytotoxic effects . This suggests that modifications of 4-piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride could lead to novel anticancer agents.

Antiviral Potential

Compounds structurally related to this compound have been investigated for antiviral activity. Some studies reported moderate efficacy against viral targets, indicating that this compound may also find applications in antiviral drug development .

Pesticide Intermediates

The compound is utilized as an intermediate in the synthesis of agricultural chemicals, particularly pesticides. Its derivatives have shown effectiveness in controlling fungal pathogens, which is crucial for crop protection . The synthesis methods have been optimized to ensure high purity and yield, facilitating its industrial application .

Herbicidal Activity

Research has also explored the herbicidal properties of compounds derived from this class. They have demonstrated potential in inhibiting weed growth without adversely affecting crop yield, making them valuable in sustainable agriculture practices .

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Studies : A study by Aziz-ur-Rehman et al. (2018) synthesized derivatives based on the piperidinyl structure and assessed their cytotoxic effects on cancer cell lines, leading to promising results indicating potential therapeutic uses .

- Fungicidal Research : Investigations into related compounds revealed effective fungicidal properties against common agricultural pathogens, suggesting a pathway for developing new fungicides based on this chemical framework .

- Metabolic Syndrome Treatment : Research into enzyme inhibition related to metabolic disorders has shown that modifications of this compound can inhibit key enzymes involved in glucose metabolism, offering insights into potential treatments for metabolic syndrome .

作用机制

The mechanism of action of 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

Below is a comparative analysis of the target compound and its closest structural analogs:

Functional and Pharmacological Comparisons

- G-quadruplex Binding: N-(4-Piperidinylmethyl)amine derivatives stabilize c-myc/c-Kit G-quadruplex DNA, suggesting the target compound may share similar bioactivity .

- Reactivity and Solubility : Piperidinylmethyl derivatives with dual HCl (e.g., 2-(4-Piperidinylmethyl)pyridine diHCl) exhibit enhanced solvation and nucleophilicity due to hydrogen bonding, which may apply to the target compound .

- Synthetic Utility : Methyl 4-chloro-2-pyridinecarboxylate HCl is a precursor in drug synthesis (e.g., kinase inhibitors), while piperidinylmethyl esters (e.g., 4-Piperidinylmethyl cyclopentanecarboxylate HCl) serve as intermediates for bioactive molecules .

生物活性

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride (CAS No. 1220020-89-2) is a chemical compound with potential applications in pharmacology, particularly as a therapeutic agent. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its pharmacokinetic profile based on available research.

- Molecular Formula : C₁₂H₁₆Cl₂N₂O₂

- Molecular Weight : 291.17 g/mol

- CAS Number : 1220020-89-2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, a study synthesized several compounds and assessed their efficacy against standard microbial strains using the tube dilution technique. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics such as ciprofloxacin and fluconazole .

| Compound | Antimicrobial Activity | Standard Comparison |

|---|---|---|

| Compound 3 | Significant | Comparable to ciprofloxacin |

| Compound 8 | Moderate | Comparable to fluconazole |

| Compound 11 | High | Comparable to both |

Anticancer Activity

The anticancer potential of this compound was also investigated through MTT assays, which measure cell viability in the presence of various concentrations of the drug. Compounds derived from the same structural framework showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting promising results that suggest further development could lead to effective anticancer agents .

| Compound | IC₅₀ (µM) | Comparison |

|---|---|---|

| Compound 5 | 15 | Lower than standard drugs like 5-fluorouracil |

| Compound 6 | 25 | Comparable to moderate efficacy drugs |

Molecular Docking Studies

Molecular docking studies were performed using Schrodinger software to predict the binding affinity of these compounds to specific biological targets. The findings suggested that certain derivatives could effectively bind to active sites of enzymes implicated in cancer progression and microbial resistance, indicating their potential as lead compounds for drug development .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in PubMed explored the synthesis and biological evaluation of related piperidine derivatives. The researchers found that compounds with structural similarities to this compound demonstrated notable antimicrobial properties against gram-positive and gram-negative bacteria, suggesting a broad-spectrum activity profile . -

Anticancer Evaluation :

Another investigation focused on the anticancer activity of piperidine derivatives, where one compound was noted for its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This study highlighted the importance of structural modifications in enhancing biological activity and reducing side effects .

常见问题

Basic: What are the optimal reaction conditions for synthesizing 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride with high yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of solvent systems, temperature, and stoichiometry. Evidence from similar piperidine derivatives (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) suggests using dichloromethane as a solvent with sodium hydroxide for deprotonation . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Yield improvements (>90%) are achievable by optimizing reaction times (8–12 hours) and monitoring intermediates via TLC or HPLC .

Advanced: How can computational chemistry methods predict reaction pathways and optimize synthesis parameters for this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s approach combines quantum chemical calculations (e.g., reaction path searches) with experimental validation to reduce trial-and-error . Key parameters to simulate include activation energies of nucleophilic substitution (piperidine-chloro pyridine coupling) and esterification steps. Machine learning algorithms (e.g., Bayesian optimization) can further narrow optimal conditions (temperature, solvent polarity) by correlating computational predictions with experimental yield data .

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm piperidine and pyridine ring connectivity (e.g., δ ~2.5–3.5 ppm for piperidinyl protons, δ ~8.0–8.5 ppm for pyridine protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHClNO·HCl) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Advanced: How can researchers resolve contradictions between experimental observations and computational predictions regarding the compound’s reactivity?

Methodological Answer:

Discrepancies often arise from solvent effects or unaccounted transition states. A systematic approach includes:

Revisiting Computational Models : Incorporate implicit solvent models (e.g., COSMO-RS) to better approximate reaction conditions .

In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to detect transient intermediates not predicted computationally .

Sensitivity Analysis : Vary parameters (e.g., temperature, pH) in simulations to identify critical factors affecting reactivity. Cross-validate with kinetic studies (e.g., Arrhenius plots) .

Safety (Basic): What are the critical safety precautions when handling intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for volatile intermediates (e.g., chlorinated pyridines) .

- Hazard Mitigation : Avoid strong oxidizers (risk of exothermic reactions) and ensure secondary containment for spills. For inhalation risks, implement real-time air monitoring (e.g., PID detectors) .

- Emergency Protocols : Neutralize acid spills with sodium bicarbonate and dispose of waste per EPA guidelines (40 CFR Part 261) .

Environmental Impact (Advanced): What methodologies assess environmental persistence and degradation pathways given limited ecotoxicological data?

Methodological Answer:

- Read-Across Models : Use data from structurally similar compounds (e.g., 4-chloropyridine derivatives) to estimate biodegradation half-lives and bioaccumulation potential .

- Advanced Oxidation Processes (AOPs) : Test degradation efficiency via UV/HO or Fenton reactions, analyzing byproducts via LC-MS .

- Microcosm Studies : Simulate soil/water systems to track degradation metabolites (e.g., hydroxylated or dechlorinated products) under aerobic/anaerobic conditions .

Biological Activity (Advanced): How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., kinases or proteases). Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive vs. allosteric inhibition .

- Kinetic Assays : Measure IC values under varying substrate concentrations to determine inhibition type (e.g., Lineweaver-Burk plots for reversible inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。